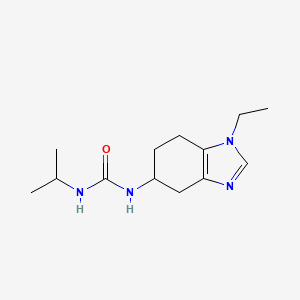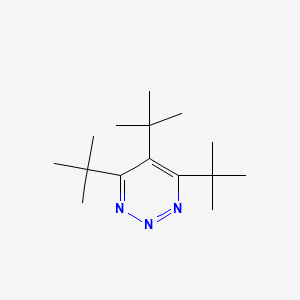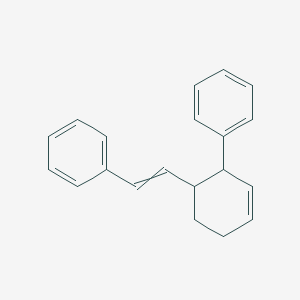
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl can be achieved through the Wittig reaction. This reaction involves the use of a carbonyl compound (either an aldehyde or ketone) and a phosphorus ylide. The phosphorus ylide is generated by deprotonation of a phosphonium salt with a strong base such as butyllithium or sodium hydride .
Industrial Production Methods
In an industrial setting, the Wittig reaction is often employed due to its high regioselectivity and ability to form alkenes without rearrangements. The reaction typically involves the use of triphenylphosphine and an alkyl halide to form the phosphonium salt, which is then deprotonated to generate the ylide. The ylide reacts with the carbonyl compound to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Used in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, thereby affecting cellular processes. The compound may also interact with receptors and other proteins, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Phenylethyl)chromone: A derivative of chromone with similar structural features.
5-(2-Phenylethenyl)indoline: An indoline derivative with a phenylethenyl group.
2,6-Dibromo-4-[(E)-2-phenylethenyl]phenol: A brominated phenol derivative with a phenylethenyl group .
Uniqueness
2-(2-Phenylethenyl)-1,2,3,4-tetrahydro-1,1’-biphenyl is unique due to its tetrahydro structure, which imparts specific chemical and physical properties.
Propiedades
Número CAS |
106731-39-9 |
|---|---|
Fórmula molecular |
C20H20 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
2-(2-phenylcyclohex-3-en-1-yl)ethenylbenzene |
InChI |
InChI=1S/C20H20/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-6,8-12,14-16,19-20H,7,13H2 |
Clave InChI |
REZKYNAPULRRLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C=C1)C2=CC=CC=C2)C=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


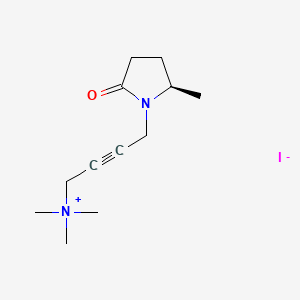
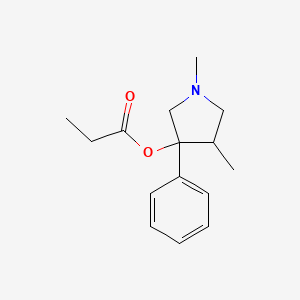
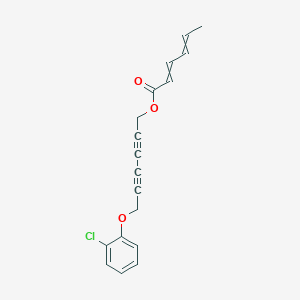
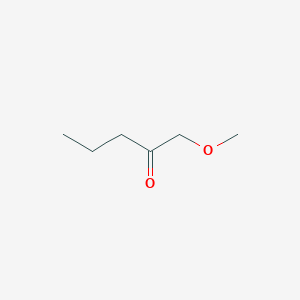
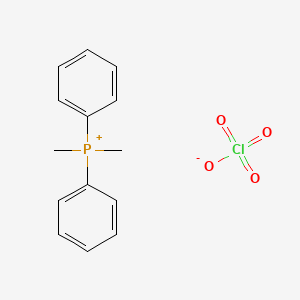
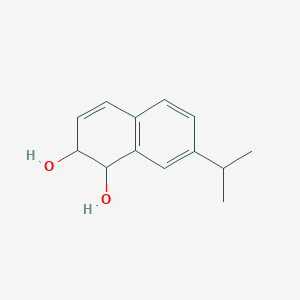
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)

